Cas no 1798723-20-2 (2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid)

2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid is a brominated triazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive 5-bromo substituent on the triazole ring, which facilitates further functionalization through cross-coupling reactions, and a butyric acid side chain that enhances solubility and derivatization potential. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its balanced reactivity and stability. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a reliable choice for researchers in medicinal and materials chemistry.
2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid structure
1798723-20-2 structure
Product Name:2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid
CAS No:1798723-20-2
MF:C6H8BrN3O2
MW:234.050620079041
MDL:MFCD28962865
CID:5181798
PubChem ID:86208002
Update Time:2026-03-05

2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid
    • 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
    • MDL: MFCD28962865
    • Inchi: 1S/C6H8BrN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12)
    • InChI Key: SHOSBEVTSSGVLN-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(N1C(Br)=NC=N1)CC

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2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid Suppliers

Amadis Chemical Company Limited
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(CAS:1798723-20-2)2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid
Order Number:A1140165
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:49
Price ($):654.0
Email:sales@amadischem.com

Additional information on 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid

Introduction to 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid (CAS No. 1798723-20-2)

2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid, identified by the Chemical Abstracts Service Number (CAS No.) 1798723-20-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a bromo substituent on the triazole ring and the incorporation of a butyric acid moiety make this molecule a particularly intriguing subject for further investigation.

The structure of 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid consists of a butyric acid backbone linked to a 5-bromo-[1,2,4]triazole ring. The triazole core is a heterocyclic aromatic compound that exhibits notable stability and reactivity, making it a valuable scaffold for medicinal chemistry. The bromo atom on the triazole ring introduces electrophilic characteristics, which can be exploited in various chemical reactions and interactions with biological targets. This structural feature enhances the compound's potential as an intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of triazole derivatives. These compounds have shown promise in various therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and anticancer applications. The specific arrangement of atoms in 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid may contribute to its unique interaction with biological systems. For instance, the butyric acid side chain can influence membrane permeability and receptor binding, while the triazole ring can engage with enzymes or nucleic acids.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. Researchers have been leveraging structurally diverse compounds like 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid to develop novel therapeutic agents. The combination of the bromo group and the triazole core provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity.

Recent studies have highlighted the importance of triazole derivatives in addressing emerging health challenges. For example, compounds with similar structural motifs have been investigated for their ability to inhibit viral proteases or interfere with bacterial biofilm formation. The brominated triazole derivative in question may exhibit analogous properties, making it a candidate for further exploration in antimicrobial therapy. Additionally, its potential role in modulating inflammatory pathways has not been overlooked.

The synthesis of 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include bromination of a pre-existing triazole derivative followed by coupling with butyric acid or its derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications. The successful preparation of this compound underscores the advancements in synthetic methodologies that have enabled access to complex molecular architectures.

In terms of applications, 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid holds promise not only as an active pharmaceutical ingredient but also as a key intermediate in industrial processes. Its structural features make it suitable for further derivatization into more sophisticated molecules with enhanced pharmacological profiles. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits.

The safety and regulatory aspects of working with 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid are also important considerations. While this compound does not fall under any hazardous or restricted categories under current regulations, standard laboratory practices should be followed to ensure safe handling. Proper storage conditions and personal protective equipment are necessary to mitigate any potential risks associated with its use.

Looking ahead, continued research on compounds like 2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid will likely uncover new avenues for therapeutic intervention. The integration of computational modeling and high-throughput screening techniques will accelerate the discovery process by identifying promising candidates for further development. Additionally, insights gained from studying this molecule may contribute to our understanding of broader chemical-biological interactions.

In conclusion, 2-(5-Bromo-[1 24]tri azol - 11 - yl) - but yric ac id (CAS No . 17 98723 - 20 - 2 ) represents an exciting opportunity for innovation in pharmaceutical research . Its unique structural features , coupled with its potential biological activities , make it a valuable asset in the quest for novel therapeutics . As scientific knowledge advances , we can anticipate that compounds such as this will play an increasingly important role in addressing global health challenges . p >

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Amadis Chemical Company Limited
(CAS:1798723-20-2)2-(5-Bromo-[1,2,4]triazol-1-yl)-butyric acid
A1140165
Purity:99%
Quantity:1g
Price ($):654.0
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